Cas no 55785-59-6 (1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI))
55785-59-6 structure
Product Name:1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI)
CAS-nummer:55785-59-6
MF:C36H44O12
MW:668.727372169495
CID:371845
PubChem ID:442900
Update Time:2025-04-19
1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methyl-phenyl)methyl] -2,4,6-trihydroxy-phenyl]butan-1-one
- 1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]butan-1-one
- 1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)
- 1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI)
- Q27105697
- C10669
- AC1L9DLW
- AG-F-95444
- 1-[3,5-BIS[(3-BUTANOYL-2,6-DIHYDROXY-4-METHOXY-5-METHYL-PHENYL)METHYL]-2,4,6-TRIHYDROXY-PHENYL]BUTAN-1-ONE
- CTK5A4177
- DTXSID50331997
- Agrimol C
- CHEBI:2516
- 55785-59-6
-
- Inchi: 1S/C36H44O12/c1-8-11-22(37)25-31(43)20(14-18-28(40)16(4)35(47-6)26(33(18)45)23(38)12-9-2)30(42)21(32(25)44)15-19-29(41)17(5)36(48-7)27(34(19)46)24(39)13-10-3/h40-46H,8-15H2,1-7H3
- InChI-sleutel: PFWJPXGNICZIQB-UHFFFAOYSA-N
- LACHT: OC1C(=C(C(C(CCC)=O)=C(C=1CC1C(=C(C)C(=C(C(CCC)=O)C=1O)OC)O)O)O)CC1C(=C(C)C(=C(C(CCC)=O)C=1O)OC)O
Berekende eigenschappen
- Exacte massa: 668.28332
- Monoisotopische massa: 668.283
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 7
- Aantal waterstofbondacceptatoren: 12
- Zware atoomtelling: 48
- Aantal draaibare bindingen: 15
- Complexiteit: 998
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.1
- Topologisch pooloppervlak: 211Ų
Experimentele eigenschappen
- Dichtheid: 1.307
- Kookpunt: 923°Cat760mmHg
- Vlampunt: 286.8°C
- Brekindex: 1.616
- PSA: 211.28
1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI) Gerelateerde literatuur
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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